molecular formula C18H18N4O4S2 B13369774 N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide

N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide

Cat. No.: B13369774
M. Wt: 418.5 g/mol
InChI Key: LBRUUAGUYBYOLK-UHFFFAOYSA-N
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Description

N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide is a complex organic compound with a unique structure that includes a pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidine core

Preparation Methods

The synthesis of N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidine core, followed by sulfonylation and acetylation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-{4-[(3-methyl-5-oxo-8,9-dihydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-7(6H)-yl)sulfonyl]phenyl}acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its complex structure and the potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[4-[(6-methyl-8-oxo-4-thia-2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-11-yl)sulfonyl]phenyl]acetamide

InChI

InChI=1S/C18H18N4O4S2/c1-11-10-27-18-20-16-7-8-21(9-15(16)17(24)22(11)18)28(25,26)14-5-3-13(4-6-14)19-12(2)23/h3-6,10H,7-9H2,1-2H3,(H,19,23)

InChI Key

LBRUUAGUYBYOLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C(=O)N12

Origin of Product

United States

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